molecular formula C11H9BrN2O3 B3870724 N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide

N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide

Cat. No. B3870724
M. Wt: 297.10 g/mol
InChI Key: MQDHEXZBFIBKBS-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide, also known as BMF, is a synthetic compound with potential applications in scientific research. It belongs to the class of furohydrazides, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide has also been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide has shown antimicrobial activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to induce the activation of caspases, which are enzymes involved in the process of apoptosis.
Biochemical and Physiological Effects:
N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of various pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide has been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide has also shown antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide in lab experiments is its potential to exhibit a range of biological activities. It can be used to study the mechanisms of inflammation, cancer, and microbial infections. Additionally, N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide is relatively easy to synthesize and can be obtained in high purity and yield.
One limitation of using N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide in lab experiments is its potential toxicity. While N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide has been found to be relatively non-toxic in vitro and in vivo, further studies are needed to determine its safety profile. Additionally, the mechanism of action of N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide. One direction is to further investigate its mechanism of action and signaling pathways. This could lead to the development of new drugs and therapies for inflammation, cancer, and microbial infections.
Another direction is to explore the potential of N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide as a drug delivery system. N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide has been found to be relatively stable and can be easily modified to include other functional groups. This could lead to the development of targeted drug delivery systems that could improve the efficacy and safety of existing drugs.
Finally, further studies are needed to determine the safety and toxicity of N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide in vivo. This could help to determine its potential as a therapeutic agent and guide the development of new drugs and therapies.

properties

IUPAC Name

N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-5-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-7-2-4-9(16-7)11(15)14-13-6-8-3-5-10(12)17-8/h2-6H,1H3,(H,14,15)/b13-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDHEXZBFIBKBS-MLPAPPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NN=CC2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)N/N=C\C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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